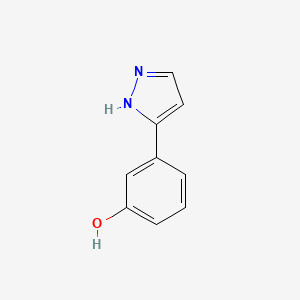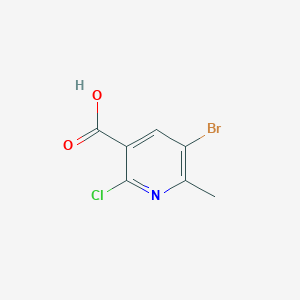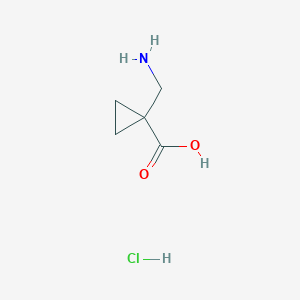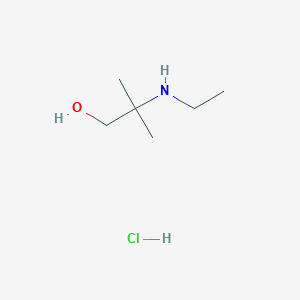![molecular formula C12H19ClN2O2 B1524860 2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one CAS No. 1311313-62-8](/img/structure/B1524860.png)
2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one
説明
“2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one” is a chemical compound with the molecular weight of 258.75 . Its IUPAC name is 1-(chloroacetyl)-4-(1-pyrrolidinylcarbonyl)piperidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19ClN2O2/c13-9-11(16)14-7-3-10(4-8-14)12(17)15-5-1-2-6-15/h10H,1-9H2 .科学的研究の応用
Synthesis of Optically Pure Compounds
Optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were prepared via a tandem process involving nucleophilic addition and intramolecular elimination. This method shows the importance of such compounds in the synthesis of optically active materials, which are crucial in medicinal chemistry and material science (J. L. Ruano, J. Alemán, M. B. Cid, 2006).
Hydrogen-Bonding Patterns
The study of hydrogen-bonding patterns in enaminones, including pyrrolidine and piperidine analogues, provides insights into the structural aspects that can influence the properties and reactivity of related compounds (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007).
Facile One-Pot Syntheses
The one-pot synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, utilizing catalytic amounts of piperidine, showcases the compound's utility in facilitating complex reactions. This highlights its potential in synthesizing novel heterocyclic compounds, which are valuable in drug discovery and material sciences (F. Latif, E. A. E. Rady, Dietrich Döupp, 2003).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, involving related piperidine analogues, have demonstrated corrosion inhibition properties on mild steel. This application extends the compound's relevance beyond organic synthesis to materials science, particularly in corrosion protection (Mriganka Das, A. Biswas, Bidyut Kumar Kundu, S. Mobin, G. Udayabhanu, S. Mukhopadhyay, 2017).
Enantioselective Synthesis
The nickel-catalyzed enantioselective reductive cyclization of N-alkynones to produce pyrrolidines and piperidines bearing chiral tertiary alcohols demonstrates the compound's importance in the enantioselective synthesis of biologically relevant molecules (Guodu Liu, W. Fu, Xingye Mu, Ting-Ting Wu, M. Nie, Kaidi Li, Xiaodong Xu, Wenjun Tang, 2018).
Safety and Hazards
The safety information available indicates that this compound is dangerous. The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2-chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c13-9-11(16)14-7-3-10(4-8-14)12(17)15-5-1-2-6-15/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRWBMNOGVDBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)










![[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B1524797.png)


